molecular formula C13H22N4O B6749849 1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea

1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea

Cat. No.: B6749849
M. Wt: 250.34 g/mol
InChI Key: UZJCWENAMACNJU-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea is a chemical compound with significant potential in various scientific fields. Its molecular formula is C13H22N4O, and it has a molecular weight of 250.34 g/mol. This compound has garnered attention due to its diverse applications in medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 3-(dimethylamino)-2-methylpropylamine with 6-methylpyridine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification: Using techniques such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at 0-25°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Produces corresponding N-oxides.

    Reduction: Leads to the formation of secondary amines.

    Substitution: Results in various substituted urea derivatives.

Scientific Research Applications

1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea has been extensively studied for its applications in:

    Medicine: Exhibits anti-inflammatory and analgesic properties, making it a candidate for new drug development.

    Agriculture: Shows herbicidal properties, useful in developing new herbicides.

    Material Science: Forms self-assembled monolayers on surfaces, useful for creating new materials with unique properties.

Mechanism of Action

The compound’s mechanism of action involves:

    Inhibition of Enzymes: Inhibits cyclooxygenase-2 (COX-2), reducing the production of prostaglandins involved in inflammation and pain.

    Ion Channel Modulation: Inhibits certain ion channels, affecting pain signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Dimethylamino)-2-methylpropyl]-3-(4-methylpyridin-2-yl)urea
  • 1-[3-(Dimethylamino)-2-methylpropyl]-3-(5-methylpyridin-2-yl)urea

Uniqueness

1-[3-(Dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[3-(dimethylamino)-2-methylpropyl]-3-(6-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-10(9-17(3)4)8-14-13(18)16-12-7-5-6-11(2)15-12/h5-7,10H,8-9H2,1-4H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJCWENAMACNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NCC(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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